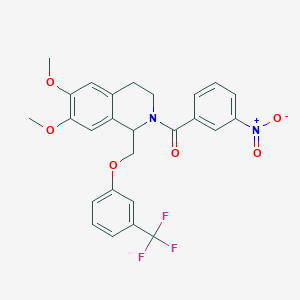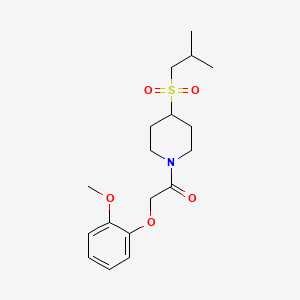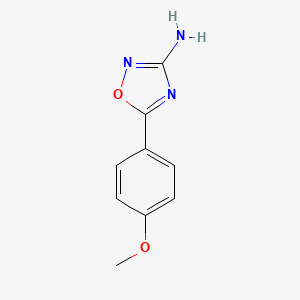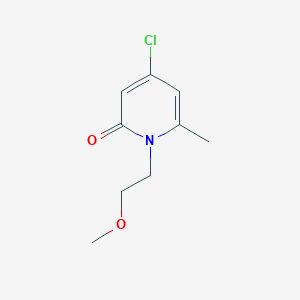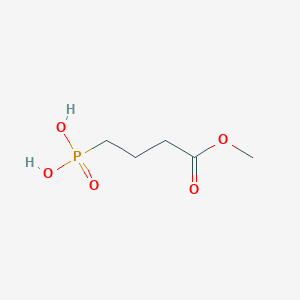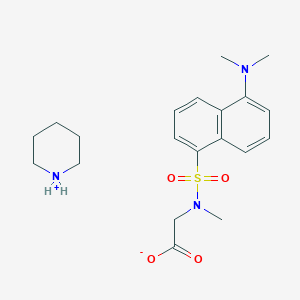
ダンシルサルコシンピペリジニウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dansylsarcosine piperidinium salt is a chemical compound with the empirical formula C15H18N2O4S · C5H11N and a molecular weight of 407.53 . It is commonly used in biochemical research, particularly in the study of NMDA receptors due to its proficiency in fluorescence detection of glutamate or glycine binding sites.
科学的研究の応用
Dansylsarcosine piperidinium salt has a wide range of applications in scientific research:
作用機序
Target of Action
Dansylsarcosine piperidinium salt is primarily used to study the binding of drugs to human serum proteins . The compound’s primary targets are these proteins, which play a crucial role in the distribution and elimination of many drugs in the body .
Mode of Action
The compound interacts with its targets through hydrogen bonding interactions and van der Waals forces . This interaction results in the drug being bound to the protein in its bound form .
Result of Action
The molecular and cellular effects of Dansylsarcosine piperidinium salt’s action are largely dependent on the specific proteins it targets. By binding to human serum proteins, the compound can potentially alter the pharmacokinetics of other drugs, influencing their distribution and elimination in the body .
生化学分析
Biochemical Properties
Dansylsarcosine Piperidinium Salt is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescence ligand in studies involving human serum albumin (HSA), where it binds to Sudlow’s site II (domain III) in HSA . This interaction is believed to be due to hydrogen bonding and van der Waals forces .
Molecular Mechanism
The molecular mechanism of Dansylsarcosine Piperidinium Salt involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. For example, when bound to Sudlow’s site II in HSA, it exhibits a 400-fold higher emission intensity in the bound state relative to the free state . This suggests that Dansylsarcosine Piperidinium Salt may exert its effects at the molecular level through such binding interactions.
準備方法
The synthesis of Dansylsarcosine piperidinium salt involves the reaction of dansyl chloride with sarcosine in the presence of a base, followed by the addition of piperidine . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
化学反応の分析
Dansylsarcosine piperidinium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated derivatives .
類似化合物との比較
Dansylsarcosine piperidinium salt is unique due to its specific fluorescence properties and its ability to bind to NMDA receptor sites. Similar compounds include:
Dansyl chloride: Used as a reagent for the derivatization of amines and amino acids.
Sarcosine: A natural amino acid derivative involved in various metabolic pathways.
Piperidine: A six-membered heterocyclic compound used in the synthesis of various pharmaceuticals.
Compared to these compounds, Dansylsarcosine piperidinium salt offers a unique combination of fluorescence detection and receptor binding capabilities, making it particularly valuable in neurochemical research .
特性
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetate;piperidin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S.C5H11N/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19;1-2-4-6-5-3-1/h4-9H,10H2,1-3H3,(H,18,19);6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRAMQUXGLEISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)[O-].C1CC[NH2+]CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
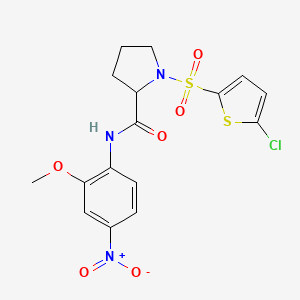
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)
![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/new.no-structure.jpg)
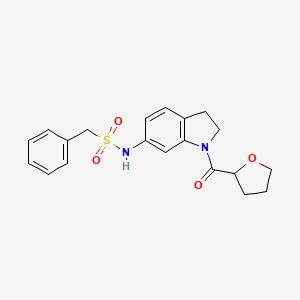
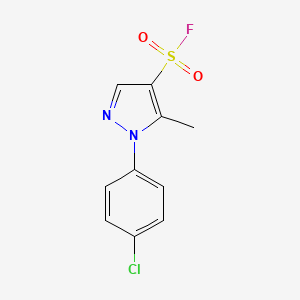
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)
![N-(3-acetamidophenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2440858.png)
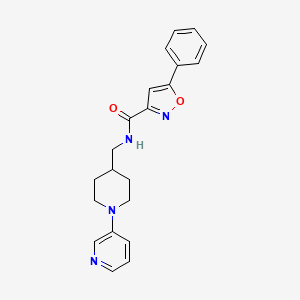
![2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2440860.png)
